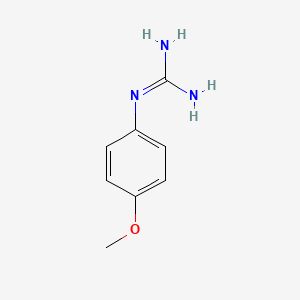

1-(4-Methoxyphenyl)guanidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-12-7-4-2-6(3-5-7)11-8(9)10/h2-5H,1H3,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFALHATLLBXIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394385 | |

| Record name | 2-(4-methoxyphenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67453-80-9, 112677-02-8 | |

| Record name | 2-(4-methoxyphenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-METHOXYPHENYL)GUANIDINE CARBONATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Methoxyphenyl)guanidine Carbonate

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

The guanidinium functional group is a cornerstone in medicinal chemistry, prized for its ability to remain protonated under physiological conditions, thereby engaging in crucial hydrogen bonding interactions with biological targets. 1-(4-Methoxyphenyl)guanidine, as an exemplar of an aryl guanidine, serves as a valuable building block in the synthesis of various pharmacologically active agents. This technical guide provides a comprehensive overview of a robust and efficient laboratory-scale synthesis of this compound Carbonate. We will delve into the mechanistic underpinnings of the chosen synthetic strategy, offer a detailed, step-by-step protocol for both the formation of the guanidine free base and its subsequent conversion to the stable carbonate salt, and discuss methods for purification and characterization. Furthermore, this guide addresses critical safety considerations and briefly explores alternative synthetic routes, equipping researchers with the knowledge to confidently and safely produce this important chemical intermediate.

Introduction: The Significance of the Guanidinium Moiety

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a highly basic functional group with a pKa typically ranging from 12.5 to 13.5. This high basicity ensures that it exists predominantly in its protonated guanidinium form at physiological pH. This cationic nature is fundamental to its biological role, most notably in the amino acid arginine, where it facilitates key interactions in protein structure and enzyme catalysis.

In the realm of drug development, the incorporation of a guanidine or guanidinium group can enhance a molecule's binding affinity to target receptors, improve aqueous solubility, and modulate pharmacokinetic properties. The 4-methoxyphenyl substituent, in particular, offers a balance of lipophilicity and electronic properties that can be advantageous in molecular design. The carbonate salt form is often preferred for its stability, ease of handling, and favorable dissolution characteristics compared to the free base or hydrochloride salt.

The Synthetic Strategy: A Mechanistic Perspective

The most direct and efficient route for the synthesis of 1-arylguanidines is the guanylation of the corresponding aniline. Our primary focus will be on the reaction of p-anisidine (4-methoxyaniline) with cyanamide, a versatile and fundamental C1 synthon for introducing the guanidine functionality.[1]

The Core Reaction: Catalytic Guanylation of p-Anisidine

The direct reaction between an amine and cyanamide proceeds via the nucleophilic attack of the amine's nitrogen on the nitrile carbon of cyanamide.[1] While this reaction can occur under thermal conditions, it is often slow and may require harsh conditions. The introduction of a Lewis acid catalyst, such as Scandium(III) triflate (Sc(OTf)₃), significantly enhances the reaction rate and allows for milder conditions, leading to higher yields and purity.[2][3]

The catalytic cycle is believed to proceed through the in-situ formation of a highly reactive carbodiimide intermediate. The Lewis acidic scandium catalyst activates the cyanamide, making it more susceptible to nucleophilic attack.[4]

References

The Biological Versatility of 1-(4-Methoxyphenyl)guanidine: A Technical Guide for Researchers

An In-depth Exploration of a Privileged Scaffold in Medicinal Chemistry

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The guanidine moiety is a cornerstone of medicinal chemistry, prized for its unique physicochemical properties that facilitate interactions with a multitude of biological targets. This technical guide delves into the biological activities of 1-(4-Methoxyphenyl)guanidine, a notable member of the aryl guanidine family. While direct and extensive research on this specific molecule is emerging, this document synthesizes current knowledge on closely related phenylguanidine derivatives to provide a comprehensive and predictive overview of its potential antimicrobial, anticancer, cardiovascular, and neuroprotective activities. By examining structure-activity relationships and established experimental protocols, this guide serves as an essential resource for researchers and drug development professionals seeking to harness the therapeutic potential of this compound and its analogs.

Introduction: The Significance of the Guanidinium Moiety and the Phenylguanidine Scaffold

The guanidinium group, the protonated form of guanidine, is a highly basic and resonance-stabilized cation that is planar and can act as a multidentate hydrogen bond donor. These characteristics are fundamental to its ability to interact with various biological macromolecules, including enzymes, receptors, and nucleic acids. When incorporated into a phenylguanidine scaffold, the aromatic ring introduces opportunities for further molecular interactions, such as π-π stacking and hydrophobic interactions, and allows for fine-tuning of the molecule's electronic properties and ADME (absorption, distribution, metabolism, and excretion) profile through substitution.

The 4-methoxy substitution on the phenyl ring of this compound is of particular interest. The methoxy group is an electron-donating group that can influence the pKa of the guanidine moiety and enhance the molecule's lipophilicity, potentially impacting its membrane permeability and target engagement.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the guanylation of p-anisidine with cyanamide. This reaction can be catalyzed by various agents, with scandium(III) triflate in water being a noteworthy example of a green chemistry approach that can achieve high yields.[1]

General Synthesis Protocol:

-

Dissolve p-anisidine and cyanamide in a suitable solvent (e.g., water).

-

Add a catalyst, such as scandium(III) triflate.

-

Heat the reaction mixture at a specified temperature (e.g., 100°C) for a designated period (e.g., 48 hours).[1]

-

Upon completion, wash the mixture with an organic solvent (e.g., chloroform) to remove unreacted starting materials.

-

Concentrate the aqueous layer and purify the product, for instance, by silica gel chromatography.[2]

-

For the hydrochloride salt, treat the free base with hydrochloric acid.

It is imperative to handle cyanamide with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment, as it is a reactive and toxic compound. p-Anisidine is also toxic and can be absorbed through the skin.[1]

Antimicrobial Activity: A Promising Frontier

Guanidine-containing compounds have a long history as effective antimicrobial agents. Their cationic nature is key to their mechanism of action, which primarily involves disruption of the negatively charged bacterial cell membrane.

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of guanidine derivatives is generally attributed to their ability to interact with and disrupt the integrity of the bacterial cell membrane.[3] The positively charged guanidinium group is electrostatically attracted to the negatively charged components of the bacterial cell wall, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[4] This initial binding is followed by insertion into the lipid bilayer, leading to membrane depolarization, leakage of intracellular components, and ultimately, cell death.[3] The 4-methoxy group in this compound may enhance its lipophilicity, potentially facilitating its insertion into the bacterial membrane.

Caption: Proposed mechanism of antimicrobial action for phenylguanidines.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard and widely used technique.

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum:

-

Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight on a suitable agar medium.

-

Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[5]

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO).

-

Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.[5]

-

Anticancer Activity: Targeting Cell Proliferation and Survival

The guanidine scaffold is present in several natural and synthetic compounds with demonstrated anticancer activity.[6] While specific data for this compound is currently unavailable, studies on related diaryl guanidinium derivatives suggest potential mechanisms of action.[7]

Potential Mechanisms of Anticancer Action

The anticancer effects of guanidine derivatives are often multifactorial and can involve:

-

Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death. This can occur through various signaling pathways, including the activation of caspases.

-

Cell Cycle Arrest: Interference with the cell cycle can prevent cancer cells from proliferating. Guanidine derivatives have been shown to cause cell cycle arrest at different phases, such as G2/M.[6]

-

Inhibition of Kinases: Kinases are crucial regulators of cell signaling pathways involved in cell growth and proliferation. Some guanidinium-based compounds have been investigated as kinase inhibitors.[8]

-

Interaction with DNA: The cationic guanidinium group can interact with the negatively charged phosphate backbone of DNA, potentially interfering with DNA replication and transcription.

Caption: Potential anticancer mechanisms of guanidine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Step-by-Step Methodology:

-

Cell Culture:

-

Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

-

MTT Addition:

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Cardiovascular Effects: A Complex Interplay

Guanidine derivatives have a range of cardiovascular effects, with some acting as antihypertensive agents.[3] Their mechanisms of action often involve interaction with adrenergic receptors and ion channels.

Potential Cardiovascular Mechanisms

-

Adrenergic Receptor Modulation: Some guanidine compounds, like guanabenz and clonidine, are known to interact with α-adrenergic receptors, leading to a decrease in blood pressure.[9][10] Phenylguanidines have been shown to elicit reflex falls in blood pressure and heart rate.[11]

-

Ion Channel Inhibition: Guanidine and its analogs can inhibit voltage-gated potassium (Kv) channels, which can have various effects on cardiovascular function.[12] The modulation of cardiac ion channels is a key mechanism for many antiarrhythmic drugs.[13]

Experimental Protocol: Isolated Langendorff Heart Preparation

The Langendorff-perfused isolated heart model is a classic ex vivo method to study the direct effects of a compound on cardiac function, independent of systemic neural and hormonal influences.

Step-by-Step Methodology:

-

Heart Isolation:

-

Anesthetize a suitable animal model (e.g., rat or guinea pig).

-

Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

-

-

Langendorff Perfusion:

-

Cannulate the aorta and mount the heart on a Langendorff apparatus.

-

Retrogradely perfuse the heart with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature.

-

-

Data Acquisition:

-

Place a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric contractile function (e.g., left ventricular developed pressure, heart rate, +dP/dt and -dP/dt).

-

Record an electrocardiogram (ECG) to assess electrical activity.

-

-

Compound Administration:

-

After a stabilization period, infuse this compound into the perfusion solution at various concentrations.

-

Record the changes in cardiac parameters.

-

Neuroprotective Potential: Modulating Neuronal Signaling

The guanidine moiety is found in compounds with neuroprotective properties. Their ability to interact with ion channels and receptors in the central nervous system is a key aspect of their activity.

Potential Mechanisms of Neuroprotection

-

NMDA Receptor Antagonism: Some substituted guanidines have been shown to have an affinity for the ion channel of the N-methyl-D-aspartate (NMDA) receptor. Overactivation of NMDA receptors is implicated in excitotoxicity and neuronal cell death in various neurological disorders.[14]

-

Modulation of Neuroinflammation: Neuroinflammation is a key component of many neurodegenerative diseases. The modulation of inflammatory pathways in the brain, such as those involving microglia and astrocytes, is a potential therapeutic strategy.[14]

-

Antioxidant Effects: Oxidative stress is a major contributor to neuronal damage. Guanidine derivatives with antioxidant properties can help protect neurons from damage caused by reactive oxygen species.[15]

Caption: Potential neuroprotective mechanisms of guanidine derivatives.

Experimental Protocol: In Vitro Glutamate Excitotoxicity Assay

This assay assesses the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure.

Step-by-Step Methodology:

-

Primary Neuronal Culture:

-

Prepare primary cortical or hippocampal neuronal cultures from embryonic rodents.

-

Plate the neurons in culture dishes and allow them to mature for several days in vitro.

-

-

Compound Pre-treatment:

-

Pre-treat the neuronal cultures with various concentrations of this compound for a specified period.

-

-

Glutamate Exposure:

-

Expose the neurons to a high concentration of glutamate (e.g., 500 µM) for a short duration (e.g., 5-10 minutes) to induce excitotoxicity.[14]

-

-

Washout and Recovery:

-

Wash out the glutamate and replace it with fresh culture medium (containing the test compound).

-

Allow the neurons to recover for 24 hours.

-

-

Assessment of Cell Viability:

-

Measure neuronal cell death using an appropriate assay, such as the lactate dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells into the culture medium.

-

Alternatively, use cell viability stains like calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red).

-

-

Data Analysis:

-

Quantify the level of neuroprotection conferred by the compound by comparing the extent of cell death in treated versus untreated (glutamate only) cultures.

-

Determine the EC₅₀ value, the concentration of the compound that provides 50% neuroprotection.

-

Conclusion and Future Directions

This compound represents a molecule of significant interest within the broader class of biologically active phenylguanidines. While direct experimental data on its specific activities are still limited, the structure-activity relationships derived from related compounds strongly suggest its potential as an antimicrobial, anticancer, cardiovascular, and neuroprotective agent. The 4-methoxy group is likely to play a crucial role in modulating its pharmacokinetic and pharmacodynamic properties.

Future research should focus on the systematic evaluation of this compound in a battery of in vitro and in vivo assays to quantify its biological activities and elucidate its precise mechanisms of action. Such studies will be instrumental in validating its therapeutic potential and guiding the design of next-generation guanidine-based drugs with improved efficacy and safety profiles.

References

- 1. Synthesis and antimicrobial activity of 1-aryl-2-amino-3-(4-arylthiazol-2-yl)/(benzothiazol-2-yl)guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro neuroprotection by substituted guanidines with varying affinities for the N-methyl-D-aspartate receptor ionophore and for sigma sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Discovery of Guanidine Derivatives from Buthus martensii Karsch with Metal-Binding and Cholinesterase Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. science.rsu.lv [science.rsu.lv]

- 10. Cardiovascular effects of alpha-adrenergic drugs: differences between clonidine and guanabenz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cpsm.kpi.ua [cpsm.kpi.ua]

- 12. mdpi.com [mdpi.com]

- 13. Cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of neuroinflammation by GIBH-130 (AD-16) reduces neurodegeneration, motor deficits, and proinflammatory cytokines in a hemiparkinsonian model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

CAS number 67453-80-9 properties and suppliers

An In-Depth Technical Guide to 2,4-Diamino-6-piperidinopyrimidine 3-oxide (Minoxidil)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diamino-6-piperidinopyrimidine 3-oxide, widely known as Minoxidil, is a potent vasodilator with a well-documented history in the treatment of hypertension and, more famously, androgenetic alopecia.[1] Initially developed as an oral medication for high blood pressure under the trade name Loniten, its unexpected side effect of promoting hair growth led to its reformulation as a topical solution (Rogaine) for treating hair loss.[1] This guide provides a comprehensive overview of the chemical properties, mechanism of action, applications, and key experimental protocols related to Minoxidil, tailored for professionals in the fields of research, drug development, and pharmacology.

Chemical and Physical Properties

Minoxidil is a white or off-white crystalline powder.[2][3] It is slightly soluble in water and ethanol, and soluble in propylene glycol and methanol.[2] The stability of the compound as supplied is noted to be up to two years when protected from moisture, with solutions in DMSO or ethanol being stable for up to three months at -20°C.[2]

| Property | Value | Source |

| CAS Number | 38304-91-5 | [1][2] |

| Molecular Formula | C9H15N5O | [2][4] |

| Molecular Weight | 209.25 g/mol | [2][4] |

| Melting Point | 272-274 °C (decomposes) | [2] |

| Appearance | White or off-white crystalline powder | [2][3] |

| Solubility | Water (2.2 mg/ml), 100% ethanol (29 mg/ml), propylene glycol, acetone, DMSO (6.5 mg/ml), and methanol | [2] |

| Topological Polar Surface Area | 88.9 Ų | [4] |

Mechanism of Action

The precise molecular mechanism by which Minoxidil stimulates hair growth is not fully elucidated, though its function as a potassium channel opener is considered central to its activity.

Vasodilation and Increased Blood Flow

As a vasodilator, Minoxidil widens blood vessels, which can increase blood flow to the hair follicles when applied topically. This enhanced microcirculation is thought to improve the delivery of oxygen, blood, and nutrients to the follicles, potentially stimulating hair growth.

Potassium Channel Opening

Minoxidil is an ATP-sensitive potassium channel (KATP) opener. The opening of these channels in vascular smooth muscle cells leads to hyperpolarization of the cell membrane, which in turn inhibits the influx of calcium and results in relaxation of the muscle and vasodilation. In the context of hair follicles, it is hypothesized that the opening of potassium channels may prolong the anagen (growth) phase of the hair cycle and increase the size of miniaturized follicles.

Caption: Proposed mechanism of action for Minoxidil.

Applications in Research and Drug Development

Minoxidil serves as a valuable tool in several areas of research:

-

Hair Biology and Dermatology: It is a standard positive control in studies investigating hair growth and the mechanisms of alopecia.

-

Cardiovascular Research: Its function as a potassium channel opener makes it a useful pharmacological agent for studying ion channel function and vasodilation.

-

Drug Formulation and Delivery: Research is ongoing to improve the topical delivery of Minoxidil, reduce side effects, and enhance its efficacy. This includes the development of novel formulations like foams, gels, and microemulsions.[2]

Experimental Protocols

In Vitro Hair Follicle Culture

This protocol is a standard method to assess the direct effect of compounds on hair follicle growth.

Methodology:

-

Isolation of Hair Follicles: Human scalp skin samples are obtained with informed consent. Individual anagen hair follicles are isolated under a dissecting microscope.

-

Culture Conditions: Isolated follicles are cultured in Williams' E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics.

-

Treatment: Minoxidil (typically dissolved in DMSO and then diluted in culture medium) is added to the culture medium at various concentrations. A vehicle control (DMSO) is also included.

-

Assessment: Hair shaft elongation is measured daily for a defined period (e.g., 7-10 days). At the end of the culture period, follicles can be fixed and processed for histological or immunohistochemical analysis to assess proliferation (e.g., Ki67 staining) and apoptosis (e.g., TUNEL assay) in the hair bulb.

Caption: Workflow for in vitro hair follicle culture experiments.

Safety and Handling

Minoxidil is a potent pharmacological agent and should be handled with care.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[2]

-

Handling: Avoid breathing dust.[2] In case of accidental contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed, seek medical advice immediately.[2]

-

Storage: Store in a cool, dry place, protected from moisture.[2]

Suppliers

Minoxidil (CAS 38304-91-5) is available from various chemical and pharmaceutical suppliers. When sourcing this compound, it is crucial to ensure the supplier provides a certificate of analysis to verify its purity and identity.

Selected Suppliers:

-

Shanghai Macklin Biochemical Co., Ltd.[2]

-

COLORCOM LTD.[3]

-

Shenzhen BST Science & Technology Co., Ltd.[5]

-

Dhyani Chemicals[6]

-

BOC Sciences

It is important to note that some suppliers may list the compound under its chemical name, 2,4-Diamino-6-piperidino-pyrimidine-3-oxide.

Conclusion

2,4-Diamino-6-piperidinopyrimidine 3-oxide (Minoxidil) remains a cornerstone in the treatment of androgenetic alopecia and a valuable tool in dermatological and cardiovascular research. Its mechanism of action, centered around its role as a potassium channel opener, continues to be an area of active investigation. For researchers and drug development professionals, a thorough understanding of its properties, handling requirements, and experimental applications is essential for its effective and safe use in the laboratory and in the development of new therapeutic strategies.

References

- 1. Minoxidil - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. 2,4-Diamino-6-piperidino-pyrimidine-3-oxide, CasNo.38304-91-5 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]

- 4. 2,4-Diamino-6-piperidino-pyrimidine-3-oxide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. echemi.com [echemi.com]

- 6. m.indiamart.com [m.indiamart.com]

The Therapeutic Potential of Aryl Guanidine Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Versatility of the Aryl Guanidine Scaffold

The guanidine functional group, with its unique electronic and structural properties, has long been recognized as a privileged scaffold in medicinal chemistry. Its ability to form strong, charge-assisted hydrogen bonds and participate in various non-covalent interactions makes it an ideal pharmacophore for engaging with a multitude of biological targets.[1] When incorporated into an aryl-containing molecule, the resulting aryl guanidine structure offers a powerful combination of rigidity and flexibility, allowing for the fine-tuning of pharmacological activity. This technical guide provides an in-depth exploration of the diverse therapeutic applications of aryl guanidine compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. Designed for researchers, scientists, and drug development professionals, this guide aims to be a comprehensive resource to inspire and inform the design of next-generation therapeutics based on this versatile chemical motif.

I. Anticancer Applications: Targeting the Core of Malignancy

Aryl guanidine derivatives have emerged as a promising class of anticancer agents, exhibiting a range of cytotoxic mechanisms that extend beyond simple DNA interaction.[1] Their therapeutic potential is being explored in various cancer types, with preclinical studies demonstrating efficacy in leukemia, breast, cervical, and colorectal carcinomas.[2]

Mechanism of Action: A Multi-pronged Attack

The anticancer activity of aryl guanidine compounds is often attributed to their ability to interact with DNA. Spectroscopic studies have shown that these compounds can bind to the minor groove of the DNA helix, leading to alterations in its secondary structure and subsequent inhibition of DNA replication and transcription.[1][3] This interaction is often stabilized by a combination of electrostatic interactions between the protonated guanidinium group and the negatively charged phosphate backbone of DNA, as well as van der Waals forces and hydrogen bonding.

Beyond direct DNA binding, aryl guanidine derivatives can induce cancer cell death through various other pathways. These include the disruption of mitochondrial function, leading to the release of pro-apoptotic factors, and the generation of reactive oxygen species (ROS), which cause oxidative stress and cellular damage.[1] Furthermore, some aryl guanidine compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the MAPK/ERK pathway.[2]

Signaling Pathway: Aryl Guanidine Induced Apoptosis

References

- 1. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Anti-Cancer Mechanism of Novel 3,4′-Substituted Diaryl Guanidinium Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Platinum(ii) complexes of aryl guanidine-like derivatives as potential anticancer agents: between coordination and cyclometallation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Boc-Protected Guanidines

Introduction: The Strategic Importance of Boc-Protected Guanidines in Modern Synthesis

The guanidinium functional group is a cornerstone in medicinal chemistry and the synthesis of complex natural products.[1][2] Its prevalence in the amino acid arginine underscores its critical role in biological interactions, primarily through hydrogen bonding and electrostatic interactions facilitated by its protonated state at physiological pH.[2][3] However, the high basicity and nucleophilicity of the guanidine moiety present significant challenges during synthetic endeavors, often leading to unwanted side reactions.[2][4]

The use of the tert-butoxycarbonyl (Boc) protecting group offers a robust and versatile strategy to temporarily mask the reactivity of the guanidine group.[2][5] This protection reduces the basicity and polarity of the molecule, simplifying purification and rendering it compatible with a wider array of reaction conditions.[6][7] The key advantage of the Boc group lies in its acid lability, which establishes an orthogonal relationship with other common protecting groups like the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) and the hydrogenolysis-labile Cbz (carboxybenzyl).[4] This orthogonality is paramount for the strategic and selective deprotection required in complex multi-step syntheses, particularly in peptide chemistry.[4][8][9][10]

This guide provides detailed protocols and mechanistic insights for the synthesis of N,N'-di-Boc-protected guanidines, targeting researchers, scientists, and drug development professionals. We will explore several field-proven methods, elucidating the causality behind experimental choices to ensure both technical accuracy and practical success.

Core Synthetic Strategies and Guanylating Agents

The synthesis of Boc-protected guanidines typically involves the reaction of a primary or secondary amine with an electrophilic guanylating agent.[6] The choice of reagent and methodology depends on the amine's reactivity, steric hindrance, and the desired reaction conditions.

Commonly Employed Boc-Guanidinylating Reagents

A variety of Boc-protected reagents have been developed to facilitate the efficient guanidinylation of amines.[1]

| Reagent Name | Structure | Typical Application |

| N,N'-Di-Boc-thiourea | (Structure Unavailable) | Used with an activating agent (e.g., TCT, HgCl₂, NIS, I₂) to form a reactive carbodiimide intermediate for guanidinylating a broad range of amines.[1][11][12] |

| N,N'-Bis(Boc)-1H-pyrazole-1-carboxamidine | (Structure Unavailable) | A highly reactive and efficient crystalline reagent for the guanidinylation of a wide range of amines under mild conditions.[1][13] |

| N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) | (Structure Unavailable) | A powerful guanidinylating agent capable of reacting with even weakly nucleophilic or sterically hindered amines.[1][2][14] |

| N,N'-Bis(Boc)-S-methylisothiourea | (Structure Unavailable) | A common, commercially available reagent for the guanidinylation of primary and secondary amines.[2] |

Protocol 1: Guanylation using N,N'-Di-Boc-thiourea with TCT Activation

This modern protocol offers a mild, inexpensive, and environmentally benign alternative to traditional methods that use toxic heavy-metal reagents like mercuric chloride (HgCl₂).[6][11][15] The method relies on the activation of N,N'-di-Boc-thiourea with cyanuric chloride (TCT) to form a reactive intermediate, likely a bis-Boc-carbodiimide, which is then attacked by the amine.[11]

Reaction Mechanism

The proposed mechanism involves the activation of the thiourea by TCT, followed by elimination to form a highly electrophilic carbodiimide intermediate. This intermediate is then readily attacked by a primary or secondary amine to furnish the desired N,N'-di-Boc-protected guanidine.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Guanylation of Amines [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. Trifluoroacetyl as an orthogonal protecting group for guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. 5z.com [5z.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Guanidine synthesis by guanylation [organic-chemistry.org]

Introduction: The Significance of Guanidine Derivative Quantification

An Application Guide to Analytical Methods for the Quantification of Guanidine Derivatives

Abstract: This comprehensive guide provides a detailed exploration of analytical methodologies for the accurate quantification of guanidine derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying principles and rationale behind method selection and experimental design. We will cover a range of techniques from foundational spectroscopic methods to advanced hyphenated chromatography, ensuring that the described protocols are robust, reliable, and adhere to the highest standards of scientific integrity as outlined by international regulatory bodies.

The guanidinium group, characterized by its resonant planar Y-shaped C(N)₃ core, is a ubiquitous functional group in both natural and synthetic molecules. Its high basicity (pKa ≈ 13.5) ensures it is protonated under physiological conditions, a property that governs its biological interactions and analytical behavior. Accurate quantification of guanidine derivatives is critical across various scientific domains:

-

Pharmaceutical Development: Metformin, a biguanide derivative, is a first-line treatment for type 2 diabetes. Its precise quantification in formulations and biological fluids is essential for quality control and pharmacokinetic studies.[1][2]

-

Clinical Diagnostics: Endogenous guanidino compounds, such as guanidinoacetic acid and asymmetric dimethylarginine (ADMA), are crucial biomarkers for renal function and cardiovascular disease.[3][4]

-

Environmental Science: Guanidine derivatives are emerging as persistent and mobile organic compounds (PMOCs) in aquatic environments, necessitating sensitive methods for their detection and monitoring.[5][6]

This guide provides the technical foundation and practical protocols to address these diverse analytical challenges.

Chapter 1: Foundational Principles of Method Selection

The selection of an appropriate analytical method is not a trivial choice; it is a decision guided by the specific question being asked. The "fitness for purpose" of a method is paramount and is defined by several key factors.[7] Before proceeding to specific techniques, a scientist must consider the Analytical Target Profile (ATP)—a concept that defines the method's required performance characteristics in advance.[8]

Key considerations include:

-

Analyte Properties: Is the derivative highly polar? Does it possess a chromophore? Is it thermally stable?

-

Sample Matrix: Is the analyte in a simple matrix like purified water, a complex pharmaceutical formulation with excipients, or a challenging biological fluid like plasma?[9] Matrix components can interfere with analysis and often dictate the extent of sample preparation required.

-

Sensitivity Requirements: Are you quantifying a bulk active pharmaceutical ingredient (API) or trace-level biomarkers? The required Limit of Quantification (LOQ) will immediately rule out certain techniques.

-

Regulatory Context: Assays intended for regulatory submissions must be validated according to stringent guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[10][11][12]

The following diagram illustrates a logical decision-making process for method selection.

Caption: Decision tree for selecting an analytical method for guanidine derivatives.

Chapter 2: Chromatographic Techniques: The Workhorse of Guanidine Analysis

Chromatography is the cornerstone of modern analytical chemistry, offering powerful separation of analytes from complex mixtures. Due to the polar and basic nature of the guanidinium group, several chromatographic strategies can be successfully employed.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most widely used technique in pharmaceutical quality control due to its robustness and reproducibility.[1] However, the high polarity of many guanidine derivatives makes them poorly retained on traditional C18 columns.

Causality Behind Experimental Choices: To overcome poor retention, two primary strategies are used:

-

Ion-Pairing Chromatography: An anionic ion-pairing reagent (e.g., sodium dodecyl sulfate) is added to the mobile phase.[13] It forms a neutral ion pair with the protonated guanidinium cation, which has a higher affinity for the nonpolar stationary phase, thereby increasing retention.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique, discussed next, is often a superior alternative for highly polar compounds.[14]

Principle: This method uses ion-pairing RP-HPLC with UV detection to quantify Metformin.[2][15][16]

Apparatus and Reagents:

-

HPLC system with UV detector

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Monobasic Potassium Phosphate, Sodium Dodecyl Sulphate (SDS)

-

Orthophosphoric acid

-

Metformin Hydrochloride Reference Standard

Procedure:

-

Mobile Phase Preparation: Prepare a phosphate buffer (e.g., 20 mM, pH adjusted to 5.1). Mix with Acetonitrile. A common mobile phase is a mixture of Acetonitrile and 0.01M Sodium Dodecyl Sulphate (40:60% v/v).[2]

-

Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of Metformin HCl reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 1-25 µg/mL) by serially diluting the stock solution with the mobile phase.[15]

-

Sample Preparation (Tablets):

-

Weigh and finely powder no fewer than 20 tablets.

-

Transfer an amount of powder equivalent to 10 mg of Metformin HCl to a 100 mL volumetric flask.[15]

-

Add ~75 mL of mobile phase, sonicate for 15 minutes to dissolve, then dilute to volume.

-

Filter the solution through a 0.45 µm syringe filter.

-

Further dilute the filtered solution with the mobile phase to fall within the calibration range.

-

-

Chromatographic Conditions:

Parameter Value Column ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)[2] Mobile Phase Acetonitrile : 0.01M SDS (40:60 v/v), pH 5.1[2] Flow Rate 2.0 mL/min[2] Detection UV at 235 nm[2] Injection Volume 20 µL | Column Temp. | Ambient |

-

System Suitability: Inject the middle calibration standard five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

-

Analysis: Inject the blank (mobile phase), calibration standards, and sample solutions. Construct a calibration curve by plotting peak area against concentration. Determine the concentration of Metformin in the sample solution from the curve.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful alternative to RP-HPLC for retaining and separating highly polar compounds.[17]

Causality Behind Experimental Choices: In HILIC, a polar stationary phase (e.g., bare silica, amide, or diol) is used with a mobile phase rich in a water-miscible organic solvent like acetonitrile.[18] A water-rich layer forms on the surface of the stationary phase. Polar analytes, like guanidines, partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content), which is the opposite of RP-HPLC.[19] This mechanism provides excellent separation for compounds that would otherwise elute in the void volume in reversed-phase mode.[20]

Principle: This method uses a HILIC column to separate a mixture of polar guanidino compounds, which are then detected by UV or mass spectrometry.[6]

Apparatus and Reagents:

-

LC system (UPLC/UHPLC recommended for better efficiency)

-

HILIC Column (e.g., TSKgel NH2-100 or Amide-80)[20]

-

Acetonitrile (HPLC or LC-MS grade)

-

Ammonium formate or Ammonium acetate

-

Formic acid

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: Water with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.

-

Mobile Phase B: Acetonitrile with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.

-

-

Standard and Sample Preparation: Dissolve standards and samples in a solution that mimics the initial mobile phase composition (e.g., 90:10 Acetonitrile:Water) to ensure good peak shape.

-

Chromatographic Conditions:

Parameter Value Column HILIC Amide Column (e.g., 100 mm x 2.1 mm, 1.7 µm) Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 Mobile Phase B 10 mM Ammonium Formate in Acetonitrile, pH 3.0 Gradient 95% B to 50% B over 10 minutes Flow Rate 0.4 mL/min Detection UV at 210 nm or Mass Spectrometer Injection Volume 5 µL | Column Temp. | 40 °C |

-

Analysis: The elution order will be from least polar to most polar, the reverse of what is expected in RP-HPLC.[17] Quantification is performed using an external calibration curve.

Gas Chromatography (GC)

GC is typically reserved for volatile and thermally stable compounds. Guanidines, being salts, are non-volatile. Therefore, their analysis by GC is only possible after a chemical derivatization step to convert them into volatile analogues.[21]

Causality Behind Experimental Choices: Derivatization is mandatory. Reagents like glyoxal or a combination of hexafluoroacetylacetone and ethyl chloroformate react with the guanidinium group to form stable, nonpolar, and volatile cyclic compounds that are amenable to GC separation and detection by Flame Ionization Detector (FID) or Mass Spectrometry (MS).[22][23][24]

Principle: Guanidino compounds in a deproteinized serum sample are derivatized with glyoxal to form volatile imidazolone derivatives. These are then extracted and analyzed by GC-FID.[23][24][25]

Apparatus and Reagents:

-

Gas Chromatograph with FID

-

HP-5 column (or similar 5% phenyl-methylpolysiloxane)

-

Glyoxal solution (e.g., 2% v/v in methanol)

-

Methanol, Chloroform

-

Centrifuge and micro-centrifuge tubes

Procedure:

-

Sample Preparation (Serum):

-

To 1 mL of serum, add 2 mL of methanol to precipitate proteins.

-

Vortex and centrifuge at 3000 g for 20 minutes.[23]

-

Collect the supernatant.

-

-

Derivatization:

-

To the supernatant, add a known amount of internal standard.

-

Adjust the pH to ~7.5.[23]

-

Add 2 mL of 2% glyoxal solution.

-

Heat the mixture (e.g., 60 °C for 30 minutes) to drive the reaction to completion.

-

-

Extraction:

-

After cooling, add 4 mL of chloroform and vortex vigorously to extract the derivatives.[23]

-

Centrifuge to separate the layers.

-

Carefully transfer the lower chloroform layer to a clean vial for injection.

-

-

Chromatographic Conditions:

Parameter Value Column HP-5 (30 m x 0.32 mm i.d., 0.25 µm film)[23] Carrier Gas Nitrogen, flow rate 3 mL/min[24] Injector Temp. 250 °C Detector Temp. 270 °C Oven Program 100 °C for 2 min, then ramp at 20 °C/min to 250 °C[24] | Injection | 1 µL, split mode |

-

Analysis: Identify peaks based on retention times relative to derivatized standards. Quantify using the internal standard method to correct for variations in derivatization efficiency and injection volume.

Caption: Workflow for GC analysis of guanidino compounds, highlighting the critical derivatization step.

Chapter 3: High-Sensitivity Quantification with Mass Spectrometry (MS)

For applications requiring the highest sensitivity and selectivity, such as bioanalysis of clinical biomarkers or detection of environmental contaminants, mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard.[5][6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Causality Behind Experimental Choices: LC-MS/MS provides exceptional performance through two layers of mass filtering. The first quadrupole (Q1) selects the precursor ion (the protonated molecule, [M+H]⁺, for guanidines). This ion is fragmented in the collision cell (Q2), and the second mass analyzer (Q3) selects a specific, characteristic fragment ion for detection. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and dramatically reduces chemical noise, enabling quantification at picogram or nanogram levels.[5] The use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects and variations in extraction recovery.[5]

Principle: This protocol describes the quantification of the endogenous biomarker GAA in human plasma. The method involves protein precipitation followed by HILIC-LC-MS/MS analysis.[3]

Apparatus and Reagents:

-

LC-MS/MS system (Triple Quadrupole) with Electrospray Ionization (ESI) source

-

HILIC column

-

Acetonitrile, Formic Acid (LC-MS grade)

-

Guanidinoacetic Acid Reference Standard

-

Guanidinoacetic Acid-¹³C₂,¹⁵N₃ (or other stable isotope-labeled) Internal Standard (IS)

-

Human Plasma (control)

Procedure:

-

Standard Stock Solutions: Prepare stock solutions of GAA and the IS in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Calibration and QC Sample Preparation:

-

Sample Extraction (Protein Precipitation):

-

To 50 µL of plasma sample, standard, or QC, add 200 µL of Acetonitrile containing the IS at a fixed concentration.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 g for 10 minutes).

-

Transfer the supernatant to an autosampler vial for injection.

-

-

LC-MS/MS Conditions:

Parameter Value Column HILIC (e.g., Acquity BEH HILIC, 1.7 µm) Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient Start at 90% B, hold for 1 min, decrease to 40% B over 3 min Flow Rate 0.5 mL/min Ionization Mode ESI Positive | MRM Transitions | GAA: e.g., m/z 118.1 → 76.1; IS: e.g., m/z 123.1 → 80.1 |

-

Analysis and Quantification:

-

Create a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the standards.

-

Use a weighted (e.g., 1/x²) linear regression.

-

Calculate the concentration of GAA in the unknown samples using the regression equation from the calibration curve.

-

Caption: Experimental workflow for the bioanalysis of guanidino compounds by LC-MS/MS.

Chapter 4: Spectroscopic Methods for Routine Analysis

While chromatography offers superior separation, UV-Vis spectrophotometry provides a simple, rapid, and cost-effective alternative for the quantification of guanidine derivatives in less complex matrices, such as bulk drug substances or simple formulations.[26]

Causality Behind Experimental Choices: These methods rely on a chemical reaction that produces a colored product (a chromophore). The intensity of the color, measured as absorbance, is directly proportional to the concentration of the analyte, according to the Beer-Lambert law. A common approach involves reacting the guanidine derivative with an alkaline solution of sodium nitroprusside and an oxidizing agent like hydrogen peroxide to form a colored complex.[27]

Principle: This method is based on the color-forming reaction between the guanidine derivative, alkaline sodium nitroprusside, and hydrogen peroxide. The absorbance of the resulting colored solution is measured.[27]

Apparatus and Reagents:

-

UV-Vis Spectrophotometer

-

1% Sodium Nitroprusside in 0.1 M KOH (freshly prepared)

-

3% Hydrogen Peroxide solution

-

0.1 M Potassium Hydroxide (KOH) solution

-

Guanidine derivative reference standard

Procedure:

-

Standard Stock Solution: Prepare a stock solution of the guanidine derivative in purified water.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the sample containing the guanidine derivative in purified water to achieve a concentration within the expected calibration range.

-

Color Development:

-

In a series of test tubes, place an aliquot (e.g., 1 mL) of each standard, sample, and a blank (purified water).

-

To each tube, add 1 mL of 1% alkaline sodium nitroprusside solution and mix.

-

Add 1 mL of 3% hydrogen peroxide solution and mix.

-

Add 2 mL of 0.1 M KOH solution, mix well, and allow the color to develop for a specified time (e.g., 15 minutes).

-

-

Measurement:

-

Set the spectrophotometer to the wavelength of maximum absorbance (λmax), determined by scanning a mid-range standard (e.g., ~415 nm).[26]

-

Zero the instrument using the reagent blank.

-

Measure the absorbance of each standard and sample.

-

-

Analysis: Construct a calibration curve of absorbance vs. concentration. Determine the concentration of the unknown sample from the curve.

Chapter 5: Method Validation: Ensuring Trustworthy Results

A protocol is only as reliable as its validation. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[10][28] The principles laid out by the ICH (specifically guideline Q2(R1), with Q2(R2) being the modern revision) and the FDA provide a framework for this process.[7][10][11][12][29]

The Pillars of a Self-Validating System: Every protocol must be a self-validating system. This means incorporating checks and acceptance criteria that confirm the method is performing as expected during routine use.

-

System Suitability: Performed before any sample analysis, these tests (e.g., replicate injections of a standard) confirm that the instrument and chromatographic system are operating correctly on that day.

-

Quality Controls (QCs): Spiked samples at multiple concentrations are analyzed alongside unknown samples to ensure the accuracy and precision of the results for that specific batch.

The core validation characteristics are summarized below.

| Validation Parameter | Causality and Purpose | Common Acceptance Criteria (for Assay) |

| Specificity/Selectivity | To demonstrate that the signal being measured is unequivocally from the analyte of interest, free from interference from matrix components, impurities, or degradation products. | Peak purity analysis; No interfering peaks at the analyte retention time in blank/placebo samples. |

| Linearity & Range | To confirm a proportional relationship between analyte concentration and the method's response over a defined range. | Correlation coefficient (r²) ≥ 0.998. |

| Accuracy | To measure the closeness of the experimental value to the true value. Assessed by spike-recovery in a matrix or analysis of a certified reference material. | % Recovery typically within 98.0 - 102.0%. |

| Precision (Repeatability & Intermediate) | To measure the degree of scatter between a series of measurements. Repeatability (intra-assay) assesses performance in one run; Intermediate precision assesses variations between days, analysts, or equipment. | Relative Standard Deviation (RSD) ≤ 2.0%. |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected, but not necessarily quantified with acceptable accuracy and precision. | Typically Signal-to-Noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be determined with acceptable accuracy and precision. | Typically Signal-to-Noise ratio of 10:1; Accuracy and precision criteria must be met. |

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition), indicating its reliability during normal usage. | System suitability parameters remain within acceptance criteria. |

This table is a general guide; specific criteria may vary based on the application (e.g., trace analysis vs. bulk assay).[10][11]

Conclusion

The quantification of guanidine derivatives is a diverse field requiring a thoughtful, tailored approach to analytical method selection. For high-concentration, routine QC of pharmaceuticals, a well-validated RP-HPLC method with UV detection is often the most robust and efficient choice. For highly polar analytes that are challenging in reversed-phase, HILIC offers a superior chromatographic solution. When volatility is not a concern after derivatization, GC can be a viable option. For ultimate sensitivity and selectivity in complex biological or environmental matrices, LC-MS/MS is the undisputed gold standard. Finally, for simple, cost-effective assays where high throughput is needed, UV-Vis spectrophotometry remains a valuable tool.

The foundation of any of these techniques is a rigorous validation that demonstrates the method is fit for its intended purpose, ensuring that the data generated is accurate, reliable, and scientifically sound.

References

- 1. ijrpr.com [ijrpr.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. criver.com [criver.com]

- 4. GC-MS and LC-MS/MS pilot studies on the guanidine (NG)-dimethylation in native, asymmetrically and symmetrically NG-dimethylated arginine-vasopressin peptides and proteins in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. biopharminternational.com [biopharminternational.com]

- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 9. Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 12. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. researchgate.net [researchgate.net]

- 15. HPLC Method for Estimation of Metformin Hydrochloride in Formulated Microspheres and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]

- 18. chromatographytoday.com [chromatographytoday.com]

- 19. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. jnsparrowchemical.com [jnsparrowchemical.com]

- 22. researchgate.net [researchgate.net]

- 23. academic.oup.com [academic.oup.com]

- 24. Gas chromatographic determination of guanidino compounds in uremic patients using glyoxal as derivatizing reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. Spectrophotometric analysis of some guanidino drugs by acid-dye and charge-transfer complexation methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. RU2487346C2 - Method for quantitative determination of guanidine derivatives - Google Patents [patents.google.com]

- 28. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]

- 29. fda.gov [fda.gov]

Application Notes & Protocols: 1-(4-Methoxyphenyl)guanidine as a Versatile Organocatalyst

Introduction: The Guanidinium Moiety as a Catalytic Powerhouse

Guanidines, characterized by a central carbon atom bonded to three nitrogen atoms, are recognized as some of the strongest organic superbases.[1] This potent basicity, combined with the unique ability of their conjugate acids—guanidinium ions—to form multiple, charge-assisted hydrogen bonds, makes them exceptional organocatalysts.[1] 1-(4-Methoxyphenyl)guanidine is an accessible, acyclic guanidine that leverages these properties for a range of synthetic transformations.

The catalytic prowess of guanidines stems from a bifunctional activation mechanism.[2][3] In a typical catalytic cycle, the neutral guanidine acts as a Brønsted base, deprotonating a pronucleophile. The resulting guanidinium cation then serves as a Brønsted acid and a hydrogen-bond donor, activating the electrophile and stabilizing the transition state through a network of non-covalent interactions.[1][4] This cooperative "push-pull" mechanism lowers the activation energy of the reaction, often proceeding with high efficiency and selectivity.

This guide provides an in-depth look at the application of this compound in key organic reactions, complete with detailed, field-tested protocols for immediate implementation in a research or drug development setting.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N₃O | [5] |

| Molecular Weight | 165.19 g/mol | N/A |

| CAS Number | 67453-80-9 | [6] |

| Appearance | Typically a solid | N/A |

| pKa (Conjugate Acid) | ~13.5 (Estimated for guanidines) | [1] |

| Key Features | Strong organic base; H-bond donor/acceptor | [1][3] |

Core Catalytic Mechanism

The general catalytic cycle of this compound involves the activation of both a nucleophile (Nu-H) and an electrophile. The guanidine base initiates the cycle by deprotonating the nucleophile, creating a highly reactive nucleophilic species and the protonated guanidinium catalyst. This guanidinium ion then complexes with the electrophile, typically through hydrogen bonds, activating it for nucleophilic attack. This dual activation is the cornerstone of its catalytic efficiency.

Caption: General Catalytic Cycle of Guanidine Organocatalysis.

Application I: The Asymmetric Michael Addition

The Michael or 1,4-addition reaction is a cornerstone of C-C bond formation. Guanidine catalysts have proven highly effective in promoting the addition of soft nucleophiles, such as 1,3-dicarbonyl compounds, to conjugated nitroalkenes.[7][8] The catalyst's role is to generate the enolate nucleophile and simultaneously activate the nitroalkene via hydrogen bonding to the nitro group, controlling the stereochemical outcome.

Mechanistic Pathway: Michael Addition

Caption: Catalytic pathway for the Michael addition reaction.

Protocol: 1,4-Addition of Dimethyl Malonate to trans-β-Nitrostyrene

This protocol describes a representative Michael addition reaction.

Materials and Reagents:

-

This compound (Catalyst)

-

trans-β-Nitrostyrene (Electrophile)

-

Dimethyl malonate (Nucleophile)

-

Toluene, anhydrous (Solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard glassware (round-bottom flask, magnetic stir bar)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

TLC plates (silica gel)

-

Column chromatography supplies (silica gel, solvents)

Procedure:

-

Preparation: To a flame-dried 25 mL round-bottom flask under an inert atmosphere, add this compound (8.3 mg, 0.05 mmol, 5 mol%).

-

Reagent Addition: Add anhydrous toluene (5.0 mL) to dissolve the catalyst. Sequentially add dimethyl malonate (114 μL, 1.0 mmol, 1.0 eq) followed by trans-β-nitrostyrene (149 mg, 1.0 mmol, 1.0 eq).

-

Reaction: Stir the resulting mixture at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, quench the reaction by adding 10 mL of 1M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure Michael adduct.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting:

-

Low Yield: Ensure all reagents and the solvent are anhydrous. The guanidine base can be deactivated by water. Consider increasing catalyst loading to 10 mol%.

-

Slow Reaction: Gently warming the reaction to 40 °C may increase the rate, but could potentially reduce stereoselectivity in asymmetric variants.

-

Side Products: Impurities in the starting materials can lead to side reactions. Ensure the purity of the nitrostyrene and malonate.

Application II: The Henry (Nitroaldol) Reaction

The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound. Guanidine catalysts are highly effective due to their ability to deprotonate the weakly acidic nitroalkane, generating a nitronate intermediate that adds to the carbonyl electrophile.[9] The guanidinium ion plays a crucial role in coordinating both the nitronate and the carbonyl compound, facilitating the reaction and influencing the stereochemical outcome.[10]

Mechanistic Pathway: Henry Reaction

Caption: Catalytic pathway for the Henry (nitroaldol) reaction.

Protocol: Henry Reaction between Benzaldehyde and Nitromethane

This protocol provides a method for a standard Henry reaction.

Materials and Reagents:

-

This compound (Catalyst)

-

Benzaldehyde (Electrophile)

-

Nitromethane (Nucleophile/Solvent)

-

Tetrahydrofuran (THF), anhydrous (Co-solvent, optional)

-

Standard glassware and inert atmosphere setup

-

TLC and column chromatography supplies

Procedure:

-

Setup: In a flame-dried flask under an inert atmosphere, add this compound (16.5 mg, 0.1 mmol, 10 mol%).

-

Reagent Addition: Add benzaldehyde (102 μL, 1.0 mmol, 1.0 eq). Cool the flask to 0 °C in an ice bath.

-

Nucleophile Addition: Add nitromethane (270 μL, 5.0 mmol, 5.0 eq). Using nitromethane in excess also allows it to serve as the solvent. Alternatively, use 1.2 equivalents of nitromethane in 3 mL of anhydrous THF.

-

Reaction: Stir the reaction at 0 °C. The reaction progress should be monitored by TLC. Low temperatures are often crucial for achieving good diastereoselectivity.[9] The reaction may take 24-72 hours.

-

Workup: After the starting material is consumed, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purification: Purify the crude product via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the desired β-nitro alcohol.

-

Characterization: Analyze the final product by ¹H NMR and ¹³C NMR to confirm its structure and determine the diastereomeric ratio.

Troubleshooting:

-

Retro-Henry Reaction: The product can revert to starting materials. Perform the workup at low temperatures and avoid strongly basic or acidic conditions during purification.

-

Poor Diastereoselectivity: Ensure the reaction temperature is kept low and constant. The choice of solvent can also influence selectivity.

-

Dehydration Side Product: Overly acidic workup or purification conditions (e.g., on acidic silica gel) can lead to the elimination of water to form a nitroalkene. Use neutralized silica gel if this is a problem.

Conclusion and Outlook

This compound is a powerful and versatile organocatalyst for promoting important bond-forming reactions. Its strong basicity and the ability of its conjugate acid to direct reactions via hydrogen bonding provide a robust platform for catalysis. The protocols detailed here for the Michael and Henry reactions serve as a reliable starting point for researchers. The principles of guanidine catalysis can be extended to a wide array of other transformations, and the development of chiral guanidines based on this scaffold is an active area of research for asymmetric synthesis.[4][8][11] The accessibility and effectiveness of simple aryl guanidines make them valuable tools for both academic and industrial chemists.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Mechanistic considerations of guanidine-catalyzed reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - this compound carbonate (C8H11N3O) [pubchemlite.lcsb.uni.lu]

- 6. 67453-80-9|this compound|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. Axially Chiral Guanidine as Enantioselective Base Catalyst for 1,4-Addition Reaction of 1,3-Dicarbonyl Compounds with Conjugated Nitroalkenes [organic-chemistry.org]

- 9. Enantioselective Henry (nitroaldol) reaction catalyzed by axially chiral guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New Catalyst Design [mdpi.com]

- 11. researchgate.net [researchgate.net]

Application Note: Robust HPLC Method for the Quantification of Guanidine in Protein Matrices

Abstract

This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of guanidine in complex protein matrices. Guanidine hydrochloride is widely used as a protein denaturant in various biopharmaceutical processes, including protein refolding and purification.[1][2] Its effective removal and accurate monitoring are critical for final product quality and safety. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining two robust HPLC-based protocols: a primary cation-exchange chromatography method with UV detection and an alternative Hydrophilic Interaction Liquid Chromatography (HILIC) method. The protocols are designed to be self-validating, with a focus on the scientific rationale behind each step, ensuring both technical accuracy and practical applicability. All methodologies are grounded in established bioanalytical validation principles as outlined by the FDA and ICH guidelines.[3][4][5][6]

Introduction: The Challenge of Guanidine Analysis

Guanidine is a highly polar, strongly basic (pKa ≈ 12.5) compound, which presents several analytical challenges.[7][8] Its high polarity makes it difficult to retain on traditional reversed-phase HPLC columns, and its lack of a strong chromophore necessitates sensitive detection methods, often at low UV wavelengths (e.g., <200 nm), where many mobile phase components and matrix interferents can also absorb.[7]

The presence of a high concentration of protein in the sample matrix further complicates the analysis. Proteins can precipitate in the HPLC system, leading to column fouling, backpressure issues, and interference with the analyte signal. Therefore, a robust sample preparation strategy is paramount for a successful and reproducible method.

This guide addresses these challenges by providing detailed protocols that emphasize:

-

Effective Protein Removal: Ensuring the longevity of the analytical column and minimizing matrix effects.

-

Optimized Chromatographic Separation: Achieving selective retention and resolution of guanidine from other matrix components.

-

Sensitive and Specific Detection: Enabling accurate quantification at relevant concentration levels.

The validation of such an analytical procedure is crucial to demonstrate its suitability for its intended purpose.[9] This application note is written in alignment with the principles outlined in the ICH Q2(R1) and FDA guidelines on bioanalytical method validation.[3][4][6][10]

Choosing the Right Analytical Strategy

The selection of an appropriate HPLC method depends on the specific requirements of the analysis, such as required sensitivity, available equipment, and the nature of the sample matrix. Below is a comparative overview of common strategies for guanidine analysis.

| Chromatographic Mode | Principle | Advantages | Considerations |

| Cation-Exchange | Separation based on the interaction of the positively charged guanidinium ion with a negatively charged stationary phase. | High selectivity for basic compounds, robust separation from neutral and acidic interferences.[11] | Requires a specific ion-exchange column, mobile phase pH control is critical. |

| HILIC | Partitioning of the polar analyte between a polar stationary phase and a less polar mobile phase. | Good retention for highly polar compounds like guanidine, compatible with volatile mobile phases suitable for mass spectrometry.[12][13] | Can be sensitive to mobile phase composition and water content, may require longer equilibration times. |

| Ion-Pair Reversed-Phase | An ion-pairing reagent is added to the mobile phase to form a neutral, hydrophobic complex with the analyte, which is then retained on a reversed-phase column.[14] | Utilizes common reversed-phase columns, offers flexibility in adjusting retention. | Ion-pairing reagents can be difficult to remove from the column and can suppress MS signals. |

| Derivatization-Based | Chemical modification of guanidine to introduce a fluorescent or UV-active tag, enhancing detection sensitivity.[15][16] | Significantly improves sensitivity and specificity.[15] | Adds an extra step to the workflow, derivatization reaction must be complete and reproducible.[15] |

For routine clearance testing of guanidine in biopharmaceutical products, direct analysis without derivatization is often preferred for its simplicity and speed. This application note will focus on Cation-Exchange Chromatography as the primary recommended method due to its high selectivity and robustness, and HILIC as a viable alternative.

Experimental Workflow Overview

The overall analytical process can be broken down into three key stages: Sample Preparation, HPLC Analysis, and Data Processing.

Figure 1: General experimental workflow for the analysis of guanidine in protein matrices.

Protocol 1: Cation-Exchange Chromatography with UV Detection

This method is based on a well-established protocol for the analysis of guanidine in high salt and protein matrices and is highly recommended for its robustness and sensitivity.[11]

Rationale

Guanidine exists as a positively charged guanidinium ion at acidic pH. This allows for strong retention and excellent separation on a cation-exchange column. The use of a simple acidic mobile phase, such as methanesulfonic acid, provides a stable baseline and is compatible with low UV detection.[11]

Materials and Reagents

-

Guanidine Hydrochloride (ACS grade or higher)

-

Methanesulfonic Acid (MSA)

-